![molecular formula C12H20O B2810606 1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one CAS No. 1934982-87-2](/img/structure/B2810606.png)
1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one is a bicyclic ketone with the molecular formula C12H20O. This compound is characterized by its unique bicyclo[3.3.1]nonane framework, which is a common structural motif in various natural products and synthetic compounds. The presence of three methyl groups at positions 1, 5, and 7 adds to its distinct chemical properties.
Mechanism of Action
Target of Action
The primary targets of 1,5,7-Trimethylbicyclo[33It’s known that the bicyclo[331]nonane moiety is predominant in most biologically active natural products . Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .
Mode of Action
The exact mode of action of 1,5,7-Trimethylbicyclo[33The bicyclo[331]nonane derivatives have been found to have significant intermolecular interactions, which could be crucial for their biological activity .
Biochemical Pathways
The specific biochemical pathways affected by 1,5,7-Trimethylbicyclo[33The bicyclo[331]nonane derivatives are known to be involved in various biological activities, suggesting their potential impact on multiple biochemical pathways .
Result of Action
The molecular and cellular effects of 1,5,7-Trimethylbicyclo[33The bicyclo[331]nonane derivatives have been found to have significant biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one can be synthesized through several synthetic routes. One common method involves the multicomponent reaction of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds. This reaction typically proceeds under acidic or basic conditions, leading to the formation of the bicyclo[3.3.1]nonane core .
Industrial Production Methods
Industrial production of this compound often involves large-scale multicomponent reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products. The use of catalysts and specific reaction temperatures can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups and the ketone can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, alcohols, and substituted bicyclo[3.3.1]nonane compounds .
Scientific Research Applications
1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: The parent structure without the methyl groups.
1,3,5-Trimethylbicyclo[3.3.1]nonane: A similar compound with methyl groups at different positions.
Bicyclo[3.3.1]nonan-3-one: The ketone without the methyl groups.
Uniqueness
1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This compound’s distinct structure makes it a valuable target for synthetic and medicinal chemistry .
Properties
IUPAC Name |
1,5,7-trimethylbicyclo[3.3.1]nonan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-9-4-11(2)6-10(13)7-12(3,5-9)8-11/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZWQPRCPYAFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CC(=O)CC(C1)(C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-N,2-dimethylbenzenesulfonamide](/img/structure/B2810523.png)
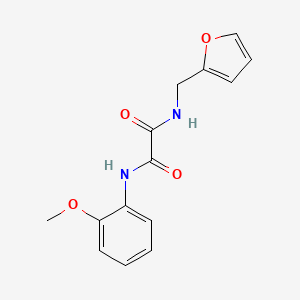
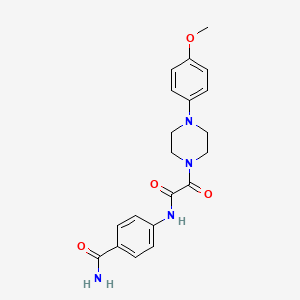
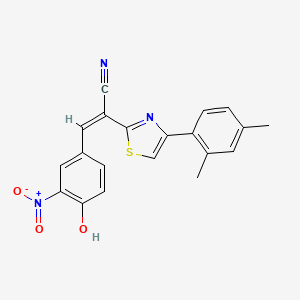
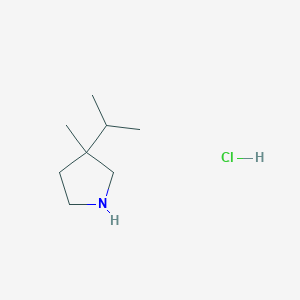
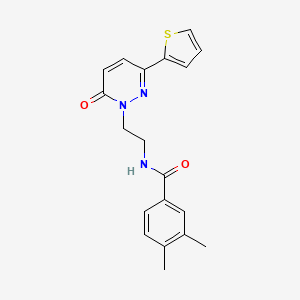
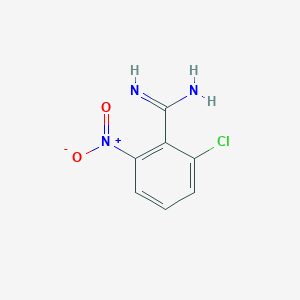
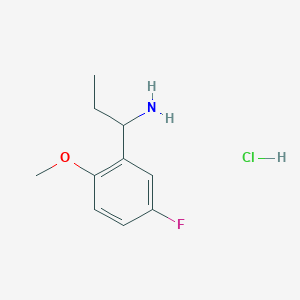
![(E)-2-amino-N-(2-methoxyethyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2810539.png)
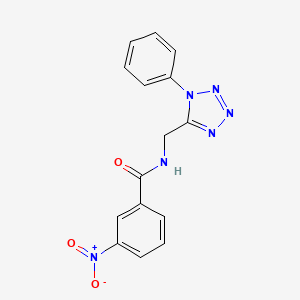
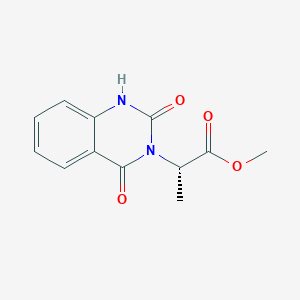
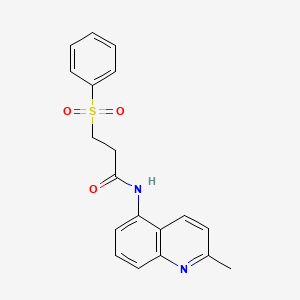
![1-(3,4-dimethylphenyl)-4-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2810545.png)
![Methyl 2-(2,4-dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2810546.png)
